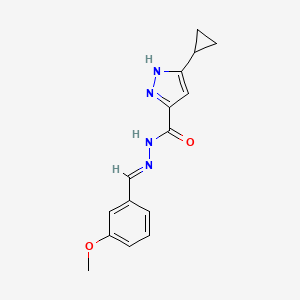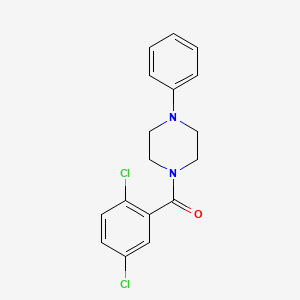![molecular formula C17H11ClO5 B5522106 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B5522106.png)
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromen-2-one derivatives, including those related to "7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one," often involves photochemical processes or multi-component reactions. For instance, a study demonstrated the photo-reorganization of chromen-4-ones under UV light, leading to the formation of angular pentacyclic compounds, showcasing a method that could potentially be adapted for the synthesis of related compounds (Dalai et al., 2017).
Molecular Structure Analysis
Understanding the molecular structure of chromen-2-one derivatives is crucial for exploring their chemical behavior and potential applications. Studies involving X-ray crystallography provide detailed insights into the arrangement of atoms within these molecules, which is essential for rationalizing their reactivity and interactions with biological targets (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Chromen-2-one derivatives participate in a variety of chemical reactions, offering pathways to synthesize a wide array of compounds. For example, reactions with phosphorus ylides under phase-transfer catalysis conditions afford benzopyranooxazoles, highlighting the versatility of chromen-2-ones in organic synthesis (Bezergiannidou‐Balouctsi et al., 1993).
Physical Properties Analysis
The physical properties of "7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one" and related compounds, such as solubility, melting point, and crystalline structure, are fundamental for their practical applications. These properties can be influenced by the molecular structure and substituents present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are pivotal for understanding the behavior of chromen-2-one derivatives in chemical reactions and biological systems. For instance, studies have explored the synthesis and reactivity of various chromen-2-one derivatives under different conditions, providing insights into their potential as pharmaceuticals or materials (Brahmachari & Nayek, 2017).
Applications De Recherche Scientifique
Synthetic Procedures and Pharmacological Importance
6$H$-Benzo[$c$]chromen-6-ones, closely related to 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one, are core structures in secondary metabolites with significant pharmacological relevance. Due to limited natural production, synthetic procedures for these compounds have been explored, involving Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and more, aiming at efficient and straightforward methods suitable for pharmacological applications (Mazimba, 2016).
Anticancer Drug Development
A detailed review of synthesized compounds for potential anticancer drugs highlights structures similar to 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one. Among numerous compounds, those classified as 3-styrylchromones and 3-styryl-2H-chromenes showed high tumor specificity and reduced keratinocyte toxicity, indicating a promising pathway for developing new anticancer medications with fewer side effects (Sugita et al., 2017).
Environmental Impacts and Treatment
The occurrence, fate, and behavior of compounds with similar structures in aquatic environments have been reviewed, focusing on their biodegradability, ubiquity in surface water and sediments, and potential as weak endocrine disrupter chemicals. These insights are crucial for understanding the environmental impact of such compounds and developing sustainable management strategies (Haman et al., 2015).
Role as Corrosion Inhibitors
Research into quinoline derivatives, closely related to the compound , has demonstrated their effectiveness as anticorrosive materials due to their ability to form stable chelating complexes with surface metallic atoms. This property suggests potential industrial applications in protecting metals from corrosion, highlighting the versatility of these compounds beyond biological effects (Verma et al., 2020).
Propriétés
IUPAC Name |
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO5/c18-13-7-16-15(21-9-22-16)5-11(13)8-20-12-3-1-10-2-4-17(19)23-14(10)6-12/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQRYOQXLBLIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)COC3=CC4=C(C=C3)C=CC(=O)O4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5522043.png)
![isopropyl 4-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B5522048.png)
![methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5522052.png)
![(2-{2-[(2-phenyl-4-quinolinyl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5522054.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5522058.png)
![3-[(dimethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5522065.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5522073.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide hydrochloride](/img/structure/B5522090.png)
![5-[(3-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5522095.png)


![2-methyl-N-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522125.png)